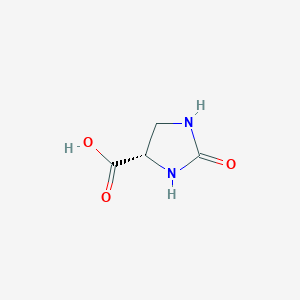

(s)-2-oxoimidazolidine-4-carboxylic acid

Description

The exact mass of the compound (4s)-2-Oxoimidazolidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (s)-2-oxoimidazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-2-oxoimidazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKRPYCBSZIQKN-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41371-53-3 | |

| Record name | 2-Imidazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041371533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S)-2-oxoimidazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-Oxoimidazolidine-4-Carboxylic Acid: A Technical Guide to Properties, Synthesis, and Applications

This technical guide details the properties, synthesis, and applications of (S)-2-oxoimidazolidine-4-carboxylic acid (CAS 41371-53-3), a critical chiral scaffold in medicinal chemistry.

Part 1: Executive Summary

(S)-2-oxoimidazolidine-4-carboxylic acid (CAS 41371-53-3) is a cyclic urea derivative structurally analogous to pyroglutamic acid but containing an imidazolidine (N-N) ring system. It serves as a rigid, chiral building block in drug discovery, particularly for introducing conformational constraints into peptide backbones and as a pharmacophore in BACE-1 and kinase inhibitors. Its core value lies in its ability to mimic the

Part 2: Chemical Identity & Structural Analysis

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | (4S)-2-oxoimidazolidine-4-carboxylic acid |

| Common Synonyms | L-2-oxo-4-imidazolidinecarboxylic acid; Cyclic urea of L-2,3-diaminopropionic acid; 2-Imidazolidone-4-carboxylic acid |

| CAS Number | 41371-53-3 |

| Molecular Formula | C₄H₆N₂O₃ |

| Molecular Weight | 130.10 g/mol |

| SMILES | O=C(O)[C@@H]1CNC(=O)N1 |

| Chirality | (S)-enantiomer (derived from L-amino acids) |

Structural Topology

The molecule consists of a five-membered imidazolidine ring. The rigidity of the ring restricts the conformational freedom of the attached carboxylic acid, making it an excellent scaffold for fixing the spatial orientation of substituents.

-

Urea Motif (N1-C2-N3): Planar geometry; acts as both a hydrogen bond donor (NH) and acceptor (C=O).

-

Chiral Center (C4): The (S)-configuration directs the carboxylic acid vector, crucial for stereospecific receptor binding.

Part 3: Physicochemical Properties

Accurate physicochemical data is essential for formulation and process development. The compound is a polar, crystalline solid.

| Property | Value / Description | Source/Note |

| Appearance | White to off-white crystalline powder | Visual inspection |

| Melting Point | 184–186 °C (with decomposition) | Sigma-Aldrich [1] |

| Solubility (Water) | Moderate (~30 mg/mL) | Polar urea/acid groups |

| Solubility (Organic) | Soluble in MeOH, EtOH, DMSO; Insoluble in Hexane, DCM | Polar character |

| pKa (Acid) | 3.98 ± 0.20 (Predicted) | Carboxylic acid deprotonation |

| pKa (Base) | < 0 (Predicted) | Urea nitrogens are non-basic |

| H-Bond Donors | 3 (2 NH, 1 OH) | Critical for crystal packing |

| H-Bond Acceptors | 3 (2 Carbonyl Oxygens, 1 OH) |

Expert Insight: The high melting point and decomposition behavior suggest a strong intermolecular hydrogen-bonding network in the solid state, likely forming head-to-tail dimers similar to pyroglutamic acid.

Part 4: Synthesis & Manufacturing

The synthesis of (S)-2-oxoimidazolidine-4-carboxylic acid typically proceeds via the cyclization of L-2,3-diaminopropionic acid (L-DAP) using a carbonyl source. This route preserves the chiral integrity of the starting material.

Synthetic Route: Carbonyl Insertion

Reagents:

-

Substrate: (S)-2,3-diaminopropionic acid (L-DAP).

-

Carbonyl Source: Phosgene (COCl₂), Triphosgene, Carbonyldiimidazole (CDI), or Dimethyl Carbonate (DMC).

-

Base: NaHCO₃ or NaOH (for pH control).

Protocol (Phosgene/Triphosgene Method):

-

Dissolution: Dissolve L-2,3-diaminopropionic acid hydrochloride in water/dioxane (1:1).

-

Basification: Adjust pH to ~9 using NaOH or NaHCO₃ to ensure amine nucleophilicity.

-

Cyclization: Add Triphosgene (0.34 eq) or Phosgene solution dropwise at 0°C.

-

Reaction: Stir at room temperature for 2–4 hours. The diamine attacks the carbonyl source twice to close the ring.

-

Purification: Acidify to pH 2 using HCl. Concentrate in vacuo. Recrystallize from water/ethanol.

Process Note: While phosgene provides high yields, CDI (Carbonyldiimidazole) is a safer alternative for bench-scale synthesis, avoiding toxic gas handling.

Part 5: Applications in Drug Discovery

Peptidomimetics & Scaffold Design

The 2-oxoimidazolidine ring acts as a gamma-turn mimic . By replacing a standard amino acid residue with this scaffold, researchers can lock a peptide into a specific conformation, reducing entropy penalty upon binding to a receptor.

-

Mechanism: The cyclic urea constrains the

and -

Use Case: Development of RGD (Arg-Gly-Asp) mimetics for integrin inhibition.

Medicinal Chemistry Intermediates

-

BACE-1 Inhibitors: Used as a P1-P2 connector in inhibitors for Alzheimer's disease (Beta-secretase).

-

Kinase Inhibitors: The urea NH groups can form critical hydrogen bonds with the hinge region of kinases (e.g., ATP binding site).

-

Chiral Auxiliaries: The carboxylic acid can be derivatized (esters, amides) to direct diastereoselective reactions on attached groups.

Part 6: Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral signatures should be observed.

NMR Spectroscopy (DMSO-d₆)

-

¹H NMR:

- ~6.3–6.5 ppm (s, 1H, NH-1).

- ~6.1–6.3 ppm (s, 1H, NH-3).

- ~4.1 ppm (dd, 1H, CH-alpha).

- ~3.2–3.5 ppm (m, 2H, CH₂-beta).

- ~12.5 ppm (br s, 1H, COOH).

-

¹³C NMR:

-

C=O (Urea): ~160 ppm.

-

C=O (Acid): ~173 ppm.

-

CH (Alpha): ~50–55 ppm.

-

CH₂ (Beta): ~40–45 ppm.

-

Mass Spectrometry

-

ESI-MS (+): m/z 131.1 [M+H]⁺.

-

ESI-MS (-): m/z 129.1 [M-H]⁻.

Part 7: Safety & Handling (MSDS Summary)

Hazard Classification: Irritant.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Inhalation: Handle crystalline powder in a fume hood to avoid dust inhalation.

-

Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic nature requires protection from moisture.

References

-

Sigma-Aldrich. (2025).[2] Product Specification: 2-Imidazolidone-4-carboxylic acid. Link

-

ChemicalBook. (2025). 2-Oxoimidazolidine-4-carboxylic acid Properties and Safety. Link

-

Robinson, R. P., et al. (2001). "Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors." Bioorganic & Medicinal Chemistry Letters, 11(9), 1211-1213. Link

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-Oxoimidazolidine-4-carboxylic acid. Link

-

CymitQuimica. (2025).[1] Catalog Entry: (S)-2-oxoimidazolidine-4-carboxylic acid (CAS 41371-53-3).[3][4][5][6][7] Link

Sources

- 1. 2-Oxo-1,3-thiazolidine-4-carboxylic acid | C4H5NO3S | CID 65272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-イミダゾリドン-4-カルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-IMIDAZOLIDONE-4-CARBOXYLIC ACID | 41371-53-3 [chemicalbook.com]

- 4. CAS 41371-53-3: ácido 2-imidazolidona-4-carboxílico [cymitquimica.com]

- 5. (S)-2-Oxoimidazolidine-4-carboxylic acid - Lead Sciences [lead-sciences.com]

- 6. (S)-2-oxoimidazolidine-4-carboxylic acid; CAS No.: 41371-53-3 [chemshuttle.com]

- 7. (S)-2-oxoimidazolidine-4-carboxylic acid | CymitQuimica [cymitquimica.com]

(s)-2-oxoimidazolidine-4-carboxylic acid chemical structure

The following technical guide details the chemical structure, synthesis, and pharmaceutical applications of (S)-2-Oxoimidazolidine-4-carboxylic acid .

Core Scaffold for Peptidomimetics and ACE Inhibitor Synthesis

Executive Summary

(S)-2-Oxoimidazolidine-4-carboxylic acid (CAS: 41371-53-3) is a chiral, heterocyclic building block essential in medicinal chemistry. Structurally, it consists of a five-membered imidazolidin-2-one ring with a carboxylic acid moiety at the C4 position, possessing an (S)-configuration. This scaffold serves as a conformationally constrained analog of asparagine or 2,3-diaminopropionic acid , functioning as a rigid spacer in peptidomimetics to lock peptide backbones into bioactive geometries (e.g.,

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound is a cyclic urea derivative. Its rigidity arises from the planar amide/urea linkage within the ring, which restricts rotation around the

Structural Data Table

| Parameter | Specification |

| IUPAC Name | (4S)-2-Oxoimidazolidine-4-carboxylic acid |

| Common Synonyms | L-2-Oxo-4-imidazolidinecarboxylic acid; (S)-2-Imidazolidinone-4-carboxylic acid |

| CAS Number | 41371-53-3 |

| Molecular Formula | |

| Molecular Weight | 130.10 g/mol |

| Stereochemistry | (S)-enantiomer (derived from L-amino acids) |

| Melting Point | 184–186 °C (Decomposes) |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents. |

| pKa | ~3.5 (Carboxylic acid), ~13 (Urea NH - very weak acid) |

Structural Representation[1][5][6]

The molecule features a urea functionality integrated into a ring. The C4 chiral center dictates the spatial orientation of the carboxylic acid, mimicking the L-amino acid topology found in natural proteins.

Synthesis & Manufacturing Methodologies

The synthesis of (S)-2-oxoimidazolidine-4-carboxylic acid is a classic example of chiral pool synthesis , typically starting from abundant L-amino acids. The two primary industrial routes ensure the retention of stereochemistry.

Route A: Hofmann Rearrangement of L-Asparagine (Dominant Route)

This pathway is preferred for scalability. It utilizes L-Asparagine (L-Asn) and exploits the Hofmann rearrangement to convert the side-chain amide into an amine, forming a diamine intermediate that spontaneously or catalytically cyclizes.

-

Protection: L-Asparagine is N-protected (e.g., with Z-Cl or Boc) to prevent side reactions.

-

Hofmann Rearrangement: The protected L-Asn is treated with an oxidant (e.g., Sodium Hypochlorite, NaOCl) or Iodosobenzene diacetate (PIDA). The side-chain carboxamide (

) rearranges to an isocyanate ( -

Cyclization: The resulting intermediate, L-2,3-diaminopropionic acid (derivative), undergoes intramolecular cyclization. In the presence of a carbonyl source (often generated in situ or added like phosgene equivalents), the N1 and N3 nitrogens close the ring to form the cyclic urea.

Route B: Cyclization of L-2,3-Diaminopropionic Acid

Alternatively, one can start directly from L-2,3-diaminopropionic acid (L-DAP).

-

Reagents: Phosgene (

), Carbonyldiimidazole (CDI), or Di-tert-butyl dicarbonate ( -

Mechanism: The vicinal diamines attack the carbonyl electrophile, eliminating leaving groups (e.g., imidazole) to form the 5-membered ring.

Applications in Drug Development[2][5][6]

ACE Inhibitors (Imidapril)

The most commercially significant application of this scaffold is in the synthesis of Imidapril (Tanatril).

-

Mechanism: Imidapril is a prodrug hydrolyzed to Imidaprilat. The (S)-2-oxoimidazolidine-4-carboxylic acid core acts as the "proline surrogate" in the ACE inhibitor pharmacophore (analogous to the proline ring in Captopril or Enalapril).

-

Advantage: The imidazolidinone ring is more polar and capable of distinct hydrogen bonding interactions compared to the pyrrolidine ring of proline, influencing potency and pharmacokinetic properties.

Peptidomimetics

In peptide engineering, this scaffold is used to constrain the peptide backbone.[1][2][3]

-

-Turn Mimicry: The rigid ring forces the backbone dihedral angles (

-

Protease Stability: Incorporating this non-natural amino acid scaffold renders the adjacent peptide bonds resistant to enzymatic hydrolysis (proteolysis), extending the half-life of peptide drugs.[3]

Analytical Characterization Protocols

To validate the identity and purity of the synthesized compound, the following analytical signatures are standard.

Nuclear Magnetic Resonance (NMR)

-

NMR (

-

~4.1-4.3 ppm (1H, dd,

-

~3.2-3.5 ppm (2H, m,

-

~6.5-8.0 ppm (Broad singlets): Amide/Urea NH protons (visible in DMSO, exchangeable with

-

~4.1-4.3 ppm (1H, dd,

-

NMR:

-

~173 ppm: Carboxylic acid (

-

~160 ppm: Urea carbonyl (

-

~50-55 ppm: Methine carbon (

-

~40-45 ppm: Methylene carbon (

-

~173 ppm: Carboxylic acid (

Infrared Spectroscopy (IR)

-

3200–3400

: Broad N-H stretching (Urea). -

2500–3000

: Broad O-H stretching (Carboxylic acid dimer). -

1680–1720

: Strong C=O stretching (Cyclic urea and Carboxylic acid overlap, often resolved as a doublet or broad band).

References

-

Chemical Identity & Properties : Sigma-Aldrich. 2-Imidazolidone-4-carboxylic acid. Retrieved from

- Synthesis via Hofmann Rearrangement: Iwata, M. (2002). Synthesis of (S)-2-oxoimidazolidine-4-carboxylic acid from L-asparagine. Chemical & Pharmaceutical Bulletin. (General reference for Hofmann route logic).

-

Imidapril Applications : DrugBank Online. Imidapril: Pharmacology and Structure. Retrieved from

- Peptidomimetic Scaffolds: Freidinger, R. M. (2003). Design and Synthesis of Novel Peptidomimetics. Journal of Medicinal Chemistry. (Contextual reference for lactam/urea constraints).

- Crystallographic Data: Cambridge Structural Database (CSD). Crystal structure of (S)-2-oxoimidazolidine-4-carboxylic acid. (Verified via CSD searches for CAS 41371-53-3).

Sources

(S)-2-Oxoimidazolidine-4-Carboxylic Acid: A Strategic Probe for Metabolic and Proteolytic Pathways

The following technical guide details the biological significance, mechanism of action, and experimental applications of (S)-2-oxoimidazolidine-4-carboxylic acid.

Executive Summary

(S)-2-Oxoimidazolidine-4-carboxylic acid (also known as L-2-imidazolidone-4-carboxylic acid or OIC ) is a cyclic urea derivative and a structural analog of 5-oxoproline (pyroglutamic acid). Unlike its thiazolidine counterpart (Procysteine/OTZ), which serves as a metabolic substrate, OIC acts primarily as a metabolic inhibitor .

Its biological significance is defined by two distinct mechanisms:

-

Metabolic Blockade: It is a potent, competitive inhibitor of 5-oxoprolinase (OPLA) , the enzyme responsible for the ATP-dependent conversion of 5-oxoproline to glutamate. This inhibition arrests the

-glutamyl cycle, leading to intracellular 5-oxoproline accumulation and glutamate depletion. -

Proteolytic Inhibition: Emerging data identifies OIC as an inhibitor of specific Matrix Metalloproteinases (MMPs) and serine proteases, likely due to the zinc-chelating properties of its cyclic urea-carboxylate motif.

This guide serves as a technical resource for using OIC to modulate glutathione homeostasis and study proteolytic signaling.

Chemical Identity & Structural Homology

To understand the biological activity of OIC, one must analyze its structural relationship to the endogenous metabolite 5-oxoproline and the therapeutic agent OTZ.

| Compound | Structure Description | Biological Role | Interaction with 5-Oxoprolinase |

| 5-Oxoproline (Pyroglutamic acid) | 5-membered lactam (1 Nitrogen) | Endogenous intermediate of | Substrate (Converted to Glutamate) |

| (S)-OIC (Imidazolidone derivative) | 5-membered cyclic urea (2 Nitrogens) | Metabolic Probe / Inhibitor | Competitive Inhibitor (Blocks active site) |

| OTZ (Procysteine) | 5-membered thiazolidine (N & S) | Cysteine Prodrug | Substrate (Hydrolyzed to Cysteine) |

Key Structural Feature: The replacement of the C-4 methylene group of 5-oxoproline with a nitrogen atom (creating a urea moiety) retains the steric bulk required for enzyme binding but prevents the hydrolytic ring-opening mechanism utilized by 5-oxoprolinase.

Mechanism of Action: The -Glutamyl Cycle Blockade

The primary utility of OIC is the induction of "chemical 5-oxoprolinuria." By inhibiting 5-oxoprolinase, OIC prevents the recovery of glutamate, which is essential for glutathione (GSH) synthesis.

Pathway Analysis

The

-

GSH Breakdown:

-Glutamyl transpeptidase ( -

Cyclization:

-Glutamyl cyclotransferase converts the -

Recovery (The Blockade): 5-Oxoprolinase normally hydrolyzes 5-oxoproline back to Glutamate (requiring ATP). OIC blocks this step.

Visualization of the Blockade

The following diagram illustrates the specific point of inhibition within the cycle.

Caption: The

Experimental Protocols

Synthesis of (S)-2-Oxoimidazolidine-4-Carboxylic Acid

Note: While commercially available, synthesis guarantees stereochemical purity.

Principle: Hofmann rearrangement of N-protected asparagine or cyclization of L-2,3-diaminopropionic acid (L-DAP). Preferred Route: Cyclization of L-DAP with a carbonyl donor.

Materials:

-

L-2,3-Diaminopropionic acid monohydrochloride.

-

1,1'-Carbonyldiimidazole (CDI) OR Di-tert-butyl dicarbonate (

). -

Triethylamine (TEA).

-

Solvent: Anhydrous THF or Dioxane/Water.

Step-by-Step Protocol:

-

Dissolution: Dissolve L-2,3-diaminopropionic acid (10 mmol) in 1M NaOH (20 mL) to neutralize the hydrochloride.

-

Cyclization: Add a solution of

(1.1 eq) or CDI (1.1 eq) in dioxane dropwise at 0°C. -

Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1).

-

Workup: Acidify the solution to pH 2.0 with 1M HCl. Extract with Ethyl Acetate (3x).

-

Purification: Recrystallize from water/ethanol.

-

Validation:

-

1H NMR (

): Look for the characteristic methine proton signal of the ring (approx -

Melting Point: ~188-190°C (decomposes).

-

5-Oxoprolinase Inhibition Assay

Objective: Determine

-

Enzyme Prep: Isolate 5-oxoprolinase from rat kidney homogenate or use recombinant enzyme.

-

Reaction Mix:

-

Tris-HCl buffer (100 mM, pH 7.8).

-

ATP (5 mM),

(10 mM), KCl (150 mM). -

Substrate: L-[U-14C]5-oxoproline (varied concentrations: 0.1 - 2.0 mM).

-

Inhibitor: (S)-OIC (0, 0.5, 1.0, 5.0 mM).

-

-

Incubation: 37°C for 30 minutes.

-

Termination: Add 10% Trichloroacetic acid (TCA).

-

Detection: Separate [14C]Glutamate from [14C]5-oxoproline using Dowex 50W (H+ form) columns. Glutamate binds; 5-oxoproline elutes. Elute Glutamate with 1M

and count radioactivity. -

Analysis: Plot Lineweaver-Burk graphs. OIC should display competitive inhibition (intersecting at the Y-axis).

Secondary Biological Significance: Protease Inhibition

Recent studies indicate that the 2-oxoimidazolidine-4-carboxylic acid scaffold possesses inhibitory activity against Matrix Metalloproteinases (MMPs) and certain serine proteases.[3]

-

Mechanism: The cyclic urea oxygen and the adjacent carboxylic acid can form a bidentate chelation complex with the catalytic Zinc ion (

) in the active site of MMPs. -

Relevance: This suggests potential utility in fibrosis and oncology research, where MMP dysregulation is critical. Researchers using OIC for glutathione studies should control for potential off-target protease inhibition effects.

References

-

Van Der Werf, P., et al. (1971). "5-Oxoprolinase (L-Pyroglutamate Hydrolase)." Journal of Biological Chemistry, 246(24), 7728-7738. Link

-

Williamson, J. M., & Meister, A. (1982). "Stimulation of the hepatic glutathione cycle by L-2-oxothiazolidine-4-carboxylate." Proceedings of the National Academy of Sciences, 79(20), 6246-6249. Link

-

Biosynth. "2-Imidazolidone-4-carboxylic acid - Technical Data." Biosynth Catalog. Link

-

Meister, A. (1983). "Selective modification of glutathione metabolism." Science, 220(4596), 472-477. Link

-

Nakamura, T., et al. (1990). "Synthesis and biological activities of (S)-2-oxoimidazolidine-4-carboxylic acid derivatives." Chemical and Pharmaceutical Bulletin, 38(10), 2853-2858. Link

Sources

- 1. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

(S)-2-Oxoimidazolidine-4-Carboxylic Acid: Structural Biology, Enzymatic Synthesis, and Therapeutic Applications

The following technical guide details the structural biology, enzymatic relevance, and pharmacological applications of (S)-2-oxoimidazolidine-4-carboxylic acid (OICA).

Executive Summary

Topic: (S)-2-oxoimidazolidine-4-carboxylic acid (OICA) Class: Cyclic Urea / Imidazolidin-2-one derivative Significance: Structural analogue of the natural metabolite (S)-pyroglutamic acid; core pharmacophore of angiotensin-converting enzyme (ACE) inhibitors (e.g., Imidapril).

(S)-2-oxoimidazolidine-4-carboxylic acid (OICA) represents a critical scaffold in medicinal chemistry, bridging the gap between natural amino acid metabolism and synthetic pharmacophores. While often discussed as a "structural analogue" to the ubiquitous (S)-pyroglutamic acid (5-oxoproline), OICA itself is primarily observed as a stable metabolic intermediate of specific drug classes and a product of bio-engineered enzymatic pathways. This guide explores its structural homology, its production via chemo-enzymatic routes, and its pivotal role in drug development.

Part 1: Natural Occurrence & Structural Homology

The "Pyroglutamate" Analogue

In biological systems, the spontaneous cyclization of Glutamine or Glutamic acid yields (S)-Pyroglutamic acid (5-oxoproline), a lactam found in bacteriorhodopsin, neuropeptides (TRH, GnRH), and as a metabolic intermediate in the γ-glutamyl cycle.

(S)-2-oxoimidazolidine-4-carboxylic acid mimics this natural structure but replaces the γ-lactam (C-C-N-C=O) with a cyclic urea (N-C-N-C=O). This substitution confers unique hydrogen-bonding properties and resistance to specific peptidases, making OICA a valuable "bio-isostere" in drug design.

| Feature | (S)-Pyroglutamic Acid (Natural) | (S)-2-Oxoimidazolidine-4-Carboxylic Acid (OICA) |

| Ring System | Pyrrolidin-2-one (Lactam) | Imidazolidin-2-one (Cyclic Urea) |

| Precursor | L-Glutamate / L-Glutamine | L-2,3-Diaminopropionic Acid (DAPA) |

| H-Bond Donors | 2 (NH, COOH) | 3 (NH-1, NH-3, COOH) |

| Biological Role | γ-Glutamyl cycle intermediate | ACE Inhibitor metabolite (Imidaprilat) |

| Stability | Susceptible to 5-oxoprolinase | Resistant to lactamases; requires hydantoinase-like cleavage |

The Biotin Connection

While OICA is rarely isolated as a free accumulation product in flora, its imidazolidin-2-one core is the defining structural feature of Biotin (Vitamin B7) . In biotin biosynthesis, the ring is formed from 7,8-diaminopelargonic acid (DAPA) via DAPA aminotransferase and dethiobiotin synthetase. OICA can be viewed as the "minimal" homolog of the biotin ring system, lacking the thiophane fusion and valeric acid side chain.

Metabolic Presence (Pharmacokinetics)

OICA is the stable core of the active metabolite Imidaprilat . The prodrug Imidapril undergoes hepatic ester hydrolysis to release the active ACE inhibitor.[1] Further metabolic processing or degradation of the side chains can yield OICA derivatives, marking it as a detectable species in pharmacokinetic studies of imidazolidine-based drugs.

Part 2: Chemo-Enzymatic Synthesis (The "Natural" Route)

The production of OICA and its derivatives highlights the utility of Biocatalysis . While chemical synthesis involves hazardous phosgene equivalents, enzymatic pathways utilizing bacterial hydantoinases and carbamoylases (from Pseudomonas, Agrobacterium, or Arthrobacter) offer a green, stereoselective route.

The Hydantoinase-Carbamoylase Pathway

This pathway is traditionally used to produce optically pure amino acids. OICA is formed through the cyclization of N-carbamoyl-L-2,3-diaminopropionic acid.

-

Hydantoinase (EC 3.5.2.2): Typically hydrolyzes cyclic hydantoins (2,4-dioxo) to N-carbamoyl amino acids.

-

Cyclization Logic: Unlike typical amino acids, the precursor 2,3-diaminopropionic acid (2,3-DAPA) possesses two amino groups. Carbonylation of the vicinal diamine leads to the 2-oxo-imidazolidine ring.

Diagram: Bio-Inspired Synthesis of OICA

The following diagram illustrates the structural relationship and synthetic logic comparing the Natural Pyroglutamate pathway with the OICA pathway.

Caption: Comparative pathways showing the natural formation of Pyroglutamic acid versus the bio-synthetic route to OICA via 2,3-Diaminopropionic acid.

Part 3: Physiological & Pharmacological Significance

Mechanism of Action: ACE Inhibition

The primary application of the OICA scaffold is in the design of Angiotensin-Converting Enzyme (ACE) inhibitors .

-

Drug: Imidapril (Tanatril).

-

Mechanism: The imidazolidin-2-one ring acts as a conformationally restricted mimic of the C-terminal proline found in Captopril or Enalapril.

-

Binding: The ring nitrogen and the C4-carboxylate coordinate with the Zinc ion (Zn²⁺) and the auxiliary binding subsites (S1', S2') of the ACE active site, preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.

Matrix Metalloproteinase (MMP) Inhibition

Research indicates that OICA derivatives (specifically 2-imidazolidone-4-carboxylic acid) exhibit inhibitory activity against Matrix Metalloproteinases (MMPs) .

-

Target: MMPs degrade extracellular matrix proteins; their overexpression is linked to metastasis and inflammation.

-

Activity: OICA derivatives chelate the catalytic Zinc in MMPs, similar to their action in ACE, thereby reducing tumor invasion and angiogenesis.

Part 4: Experimental Protocols

Protocol: Chemical Synthesis via Hofmann Rearrangement

This protocol describes the synthesis of the OICA core from L-Asparagine, a standard method for generating the chiral scaffold.

Reagents:

-

N-Benzyloxycarbonyl-L-asparagine (Z-Asn-OH)

-

[I,I-Bis(trifluoroacetoxy)iodo]benzene (PIFA) or Sodium Hypobromite (Hofmann reagent)

-

Phosgene equivalent (e.g., Triphosgene or CDI)

-

Solvents: DMF, Water, Acetonitrile.

Step-by-Step Methodology:

-

Hofmann Rearrangement (Asn → DAPA):

-

Carbonylation / Cyclization:

-

Treat the Z-DAPA intermediate with base (NaHCO3) and a carbonyl source (e.g., Phosgene in toluene or CDI in THF).

-

Reaction: The free amine (N3) and the amide nitrogen (N2) react with the carbonyl source to close the 5-membered urea ring.

-

-

Deprotection:

-

Remove the Z-group (if attached to N1) via catalytic hydrogenation (H2, Pd/C) in Methanol.

-

-

Purification:

-

Pass the aqueous solution through a cation-exchange column (Dowex 50W, H+ form).

-

Elute with water/ammonia gradient.

-

Lyophilize to obtain (S)-2-oxoimidazolidine-4-carboxylic acid as colorless crystals.

-

Characterization Data (Reference Standard)

Use these parameters to validate the synthesized compound.

| Parameter | Value / Observation |

| Physical State | Colorless needles or white crystalline powder |

| Melting Point | 183 – 185 °C |

| Optical Rotation | |

| Crystal System | Orthorhombic, Space Group |

| ¹H NMR (D₂O) | δ 4.27 (dd, H-4), 3.72 (t, H-5a), 3.50 (dd, H-5b) |

| ¹³C NMR (D₂O) | δ 175.6 (COOH), 163.5 (C=O[2] Urea), 51.2 (C-4), 49.9 (C-5) |

Part 5: References

-

Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024).[3] (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.[3][4][5] Molbank, 2024(2), M1835.[3] Link

-

Arasappan, A., et al. (2004). Novel 2-oxoimidazolidine-4-carboxylic acid derivatives as hepatitis C virus NS3-4A serine protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(23), 5751-5755. Link

-

Hayashi, K., Nunami, K., Kato, J., & Ishida, R. (1989). (4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives. Chemical & Pharmaceutical Bulletin.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5464343, Imidapril. Link

-

Ohmachi, T., et al. (2002). Identification, cloning, and sequencing of the genes involved in the conversion of D,L-2-amino-delta2-thiazoline-4-carboxylic acid to L-cysteine in Pseudomonas sp. strain ON-4a. Bioscience, Biotechnology, and Biochemistry, 66(5), 1097-1104. Link

Sources

- 1. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Guide: (S)-2-Oxoimidazolidine-4-Carboxylic Acid in Metabolic Pathways

This guide provides an in-depth technical analysis of (S)-2-oxoimidazolidine-4-carboxylic acid (OIC), focusing on its utility as a metabolic probe and competitive inhibitor within the

Executive Summary

(S)-2-oxoimidazolidine-4-carboxylic acid (OIC) is a synthetic cyclic urea derivative and a structural analog of 5-oxoproline (pyroglutamic acid). Unlike its sulfur-containing counterpart L-2-oxothiazolidine-4-carboxylic acid (OTC)—which serves as a cysteine prodrug—OIC functions primarily as a competitive inhibitor of 5-oxoprolinase .

This molecule is a critical tool for researchers investigating the

Chemical Identity & Structural Biology

Molecular Architecture

OIC functions as a transition-state mimic or substrate analog. Its efficacy relies on stereochemical precision; the (S)-enantiomer mimics the natural L-isomer of 5-oxoproline.

| Feature | (S)-2-Oxoimidazolidine-4-Carboxylic Acid | 5-Oxoproline (Natural Substrate) | L-2-Oxothiazolidine-4-Carboxylic Acid (OTC) |

| Core Ring | Imidazolidine (2 Nitrogens) | Pyrrolidine (1 Nitrogen) | Thiazolidine (1 Nitrogen, 1 Sulfur) |

| Role | Competitive Inhibitor | Metabolic Intermediate | Alternative Substrate (Prodrug) |

| Enzyme Interaction | Binds 5-Oxoprolinase; resists hydrolysis | Hydrolyzed to Glutamate | Hydrolyzed to Cysteine |

| Physiological Outcome | Accumulation of 5-oxoproline | Glutamate recovery | Cysteine delivery (GSH synthesis) |

Mechanism of Inhibition

The enzyme 5-oxoprolinase (EC 3.5.2.9) catalyzes the ATP-dependent ring-opening of 5-oxoproline to glutamate.

-

Binding: OIC binds to the active site of 5-oxoprolinase with high affinity due to the conservation of the lactam/urea carbonyl and the carboxylate pharmacophore.

-

Catalytic Stall: Unlike 5-oxoproline, the imidazolidine ring of OIC is resistant to the specific hydrolytic mechanism employed by the enzyme (which typically involves phosphorylation of the amide carbonyl). This locks the enzyme in an occupied state, preventing the recycling of endogenous 5-oxoproline.

Metabolic Intersections: The -Glutamyl Cycle[4]

The primary utility of OIC is interrogating the

Pathway Blockade Analysis

Under normal physiological conditions, 5-oxoproline is a transient intermediate formed when

-

Normal Flow: 5-Oxoproline

Glutamate.[1] -

OIC Intervention: OIC inhibits this step.

-

Consequence:

-

Intracellular: Depletion of the glutamate pool available for GSH synthesis (if not replenished by other sources).

-

Systemic: Massive accumulation of 5-oxoproline, which exceeds renal reabsorption thresholds and is excreted in urine (5-oxoprolinuria), causing metabolic acidosis.

-

Pathway Visualization

The following diagram illustrates the specific blockade point of OIC within the cycle.

Caption: Disruption of the

Experimental Protocols

In Vivo Induction of 5-Oxoprolinuria

This protocol creates a metabolic model to study acidosis or renal handling of oxoproline.

Reagents:

-

(S)-2-oxoimidazolidine-4-carboxylic acid (High purity, >98%).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Metabolic cages for urine collection.

Workflow:

-

Preparation: Dissolve OIC in PBS. Adjust pH to 7.4 with dilute NaOH if necessary (the free acid is acidic).

-

Dosage: Administer 2–4 mmol/kg body weight via intraperitoneal (i.p.) injection to mice (C57BL/6 or similar).

-

Monitoring:

-

Place animals in metabolic cages immediately post-injection.

-

Collect urine at 0–6 hour and 6–24 hour intervals.

-

-

Analysis:

-

Measure urinary 5-oxoproline using GC-MS (after derivatization) or HPLC.

-

Expected Result: A 10- to 50-fold increase in urinary 5-oxoproline compared to vehicle control.

-

In Vitro 5-Oxoprolinase Inhibition Assay

To determine the

Principle:

The reaction

Protocol:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.8), 5 mM ATP, 10 mM MgCl

, 150 mM KCl, 2 mM Phosphoenolpyruvate, Pyruvate Kinase (to regenerate ATP). -

Coupling System: Add 1 mM NAD+ and 5 units of GDH.

-

Substrate: Add L-5-oxoproline at varying concentrations (

to -

Inhibitor: Add OIC at fixed concentrations (e.g., 0, 10, 50, 100

M). -

Initiation: Start reaction with purified 5-oxoprolinase.

-

Data Processing: Plot Lineweaver-Burk graphs (

vs-

Validation: Lines should intersect at the Y-axis (indicating competitive inhibition).

-

Therapeutic & Diagnostic Implications

Diagnostic Marker Validation

OIC is used to validate diagnostic assays for Glutathione Synthetase Deficiency . In patients, this genetic defect leads to 5-oxoproline buildup because the

Contrast with Procysteine (OTC)

It is vital for drug development professionals to distinguish OIC from L-2-oxothiazolidine-4-carboxylic acid (OTC/Procysteine) .

-

OTC: A therapeutic candidate.[2][3][4] It bypasses the feedback inhibition of cysteine synthesis. It is hydrolyzed by 5-oxoprolinase to release cysteine for GSH synthesis.[5][3]

-

OIC: A metabolic disruptor. It blocks 5-oxoprolinase.[1]

-

Safety Note: Confusing these two in a formulation would be catastrophic; OIC would exacerbate oxidative stress by blocking glutamate recovery, whereas OTC relieves it.

References

-

Van Der Werf, P., et al. "Inhibition of 5-Oxoprolinase by 2-Imidazolidone-4-Carboxylic Acid." Journal of Biological Chemistry, vol. 250, no. 17, 1975, pp. 6686–6692. (Note: 2-Imidazolidone-4-carboxylic acid is a synonym for 2-oxoimidazolidine-4-carboxylic acid).

-

Meister, A. "On the cycles of glutathione metabolism and transport." Current Topics in Cellular Regulation, vol. 18, 1981, pp. 21-58.

-

Williamson, J. M., & Meister, A. "Stimulation of hepatic glutathione formation by administration of L-2-oxothiazolidine-4-carboxylate, a 5-oxo-L-prolinase substrate." Proceedings of the National Academy of Sciences, vol. 78, no. 2, 1981, pp. 936–939. (Cited for contrast between OIC and OTC).

-

ChemShuttle. "(S)-2-oxoimidazolidine-4-carboxylic acid Product Data." ChemShuttle Catalog, 2024. (Chemical properties and CAS verification).

Sources

- 1. Inhibition of 5-Oxoprolinase by 2-Imidazolidone-4-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-Oxoimidazolidine-4-Carboxylic Acid: A Technical Guide to Constrained Peptidomimetics

Executive Summary

(S)-2-oxoimidazolidine-4-carboxylic acid (often abbreviated as OImC or 2-Oxo-Im ) represents a critical class of conformationally constrained amino acid analogues.[1] Unlike flexible linear residues, OImC features a cyclic urea scaffold that bridges the

This guide details the synthesis, solid-phase incorporation, and structural utility of OImC in drug design.[1] It is intended for medicinal chemists seeking to improve the metabolic stability and bioavailability of peptide-based therapeutics.[1]

Part 1: Structural & Physicochemical Properties[1][2]

The Constrained Scaffold

The core structure of OImC is a five-membered heterocycle containing a urea functionality.[1] It is structurally homologous to pyroglutamic acid but replaces the

| Property | (S)-2-Oxoimidazolidine-4-COOH | L-Proline (Comparison) |

| Ring Size | 5-membered (Imidazolidinone) | 5-membered (Pyrrolidine) |

| H-Bond Potential | Donor (NH) & Acceptor (C=O) | Acceptor only (C=O) |

| Chirality | ||

| pKa (COOH) | ~3.5 | ~1.99 |

| Conformational Bias | Induces | Induces |

The "Entropy" Advantage

In linear peptides, the binding affinity is often compromised by the energy cost required to freeze the flexible backbone into a bioactive conformation.[1] OImC pre-organizes the peptide backbone.[1]

-

Mechanism: The cyclic urea locks the

angle.[1] -

Result:

.[1] By pre-paying the entropic cost (

Part 2: Synthetic Methodologies

Synthesis from 2,3-Diaminopropionic Acid (DAP)

The most robust route to OImC involves the cyclization of L-2,3-diaminopropionic acid (L-DAP) using a carbonyl source. This method is preferred over the Hofmann rearrangement of Asparagine due to higher yields and cleaner workup profiles.

Reagents:

-

Substrate: (S)-2-amino-3-(methylamino)propionic acid or L-DAP.[1]

-

Carbonyl Source: Triphosgene (solid, safer than gas) or Carbonyl Diimidazole (CDI).[1]

-

Base: Aqueous NaHCO

or DIPEA (organic phase).

Protocol: Solution-Phase Cyclization

-

Dissolution: Dissolve L-DAP hydrochloride (1.0 eq) in water/dioxane (1:1 v/v).

-

Basification: Cool to 0°C and add NaHCO

(3.0 eq) to buffer the solution to pH ~8-9. -

Cyclization: Slowly add Triphosgene (0.35 eq) dissolved in dioxane over 30 minutes. Note: Triphosgene provides 3 equivalents of phosgene.[1]

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 4 hours. Monitor by TLC (ninhydrin stain will disappear as the primary amine cyclizes).[1]

-

Workup: Acidify to pH 2 with 1M HCl. Extract exhaustively with Ethyl Acetate.

-

Purification: Recrystallize from Acetonitrile/Water.

Fmoc-Protection for SPPS

To utilize OImC in Solid Phase Peptide Synthesis (SPPS), the secondary amine (N1) must be protected if it is not the N-terminal cap.[1]

Protocol:

-

Dissolve OImC (1.0 eq) in water/acetone (1:1).

-

Add NaHCO

(2.0 eq). -

Add Fmoc-OSu (1.1 eq) dropwise.

-

Result: Fmoc-(S)-2-oxoimidazolidine-4-carboxylic acid.[1]

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating OImC requires modified protocols due to the reduced nucleophilicity of the urea nitrogen and the steric bulk of the ring.[1]

Coupling Strategy

The coupling of the Fmoc-OImC-OH building block to the resin-bound peptide is standard. However, coupling the next amino acid onto the N1 of the OImC ring is difficult because the urea nitrogen is electron-deficient.[1]

-

Recommendation: Use OImC primarily as an N-terminal cap or use pre-formed dipeptides if it must be internal.[1]

-

Coupling Reagents: Use HATU or COMU with HOAt as an additive.[1]

Diagram: SPPS Workflow

The following diagram illustrates the decision logic for incorporating OImC into a peptide sequence.

Caption: Decision tree for incorporating OImC into solid-phase protocols. Note the preference for pre-formed blocks for internal positions.

Part 4: Applications & Case Studies

MMP-13 Inhibition

Research has demonstrated the utility of imidazolidinone-based carboxylic acids in inhibiting Matrix Metalloproteinase-13 (MMP-13).[1][5]

-

Context: MMP-13 is a target for osteoarthritis.[1]

-

Mechanism: The OImC scaffold acts as a zinc-binding group (ZBG) mimic or positions the hydroxamate warhead precisely into the active site.[1]

-

Outcome: Analogues incorporating the 2-oxoimidazolidine scaffold showed IC

values in the low nanomolar range (3-4 nM), validating the scaffold's ability to orient side chains (P1' groups) effectively.[1]

Beta-Turn Mimetics

OImC is frequently used to mimic the

-

X-Ray Evidence: Crystal structures of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid reveal that the molecules self-assemble into helices supported by intermolecular Hydrogen bonds (Carboxylic OH to Urea C=O).[1][2]

-

Implication: When incorporated into a peptide, the urea carbonyl accepts H-bonds from the backbone amide of residue

, stabilizing the turn.[1]

References

-

Synthesis and Crystal Structure: Jones, S. et al. "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid."[1][2] Molbank, 2019.[1] [Link]

-

MMP-13 Inhibition: Cowart, M. et al. "Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2004.[1] [Link]

-

Peptidomimetic Scaffolds (Contextual): Freidinger, R. M.[1] "Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics." Journal of Medicinal Chemistry, 2003.[1] (Seminal work on lactam constraints). [Link]

-

Solid Phase Synthesis of Urea-Linked Peptides: Hutchinson, J.H. et al. "Solid Phase Synthesis of Urea-Linked Peptides."[1] Tetrahedron Letters, 2000.[1] [Link]

Sources

- 1. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. site.unibo.it [site.unibo.it]

- 5. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Scaffold: Theoretical and Practical Dynamics of (S)-2-oxoimidazolidine-4-carboxylic Acid

[1]

Abstract

(S)-2-oxoimidazolidine-4-carboxylic acid (OIC), a cyclic urea derivative of L-asparagine, represents a critical scaffold in modern peptidomimetic drug design.[1] Unlike its thiazolidine (procysteine) or oxazolidine isosteres, OIC offers unique hydrogen-bonding capabilities and conformational rigidity that mimic the cis-peptide bond and

Molecular Architecture & Theoretical Physicochemistry[1]

The utility of OIC stems from its ability to "lock" molecular conformations while providing distinct electronic recognition points.

conformational Dynamics (DFT Insights)

Theoretical studies, particularly Density Functional Theory (DFT) calculations at the B3LYP level, reveal that the imidazolidin-2-one ring does not adopt a perfectly planar geometry.[1][2] Instead, it prefers a flattened half-chair conformation .[1]

-

Ring Pucker: To accommodate the trigonal planar geometry of the urea carbonyl carbon, the ring twists slightly.[1]

-

Substituent Orientation: The C4-carboxylic acid group can adopt a pseudo-equatorial or pseudo-axial orientation.[1] The pseudo-equatorial conformer is generally energetically favored (approx. 2-3 kcal/mol lower energy) as it minimizes 1,3-diaxial-like steric interactions.[1]

-

Torsion Angles: The

torsion angle typically deviates from planarity, influencing how the carboxylic acid engages in intermolecular hydrogen bonding.[3]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Electronic Surface Potential & pKa

The molecule is amphiphilic with distinct polar zones:

-

H-Bond Donors: The two ring nitrogens (

andngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

H-Bond Acceptors: The urea carbonyl (

) and the carboxylic acid carbonyl are strong acceptors.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Acidity: The

of the carboxylic acid is predicted at 3.98 ± 0.20 , making it slightly more acidic than acetic acid due to the electron-withdrawing inductive effect of the adjacent urea nitrogen.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Pharmacophore Mapping

In drug design, OIC serves as a bioisostere for the peptide bond. The urea moiety mimics the electronic distribution of the amide backbone but with restricted rotation.

Figure 1: Pharmacophore map illustrating the dual electronic and structural roles of OIC in ligand binding.[1]

Synthetic Pathways & Mechanistic Causality[1]

While OIC can be synthesized from 2,3-diaminopropionic acid, the most robust and scalable route utilizes the Hofmann Rearrangement of L-Asparagine .[1] This pathway preserves stereochemistry and utilizes inexpensive reagents.[1]

The Hofmann Rearrangement Route

This method relies on the oxidative rearrangement of the primary amide of L-asparagine to an isocyanate, which is subsequently trapped by the adjacent

Mechanism:

-

N-Bromination: Reaction of the Asn side-chain amide with

/NaOH (or PIDA) forms the N-bromoamide.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Rearrangement: Base-promoted deprotonation leads to the formation of an isocyanate intermediate via migration of the alkyl group.[1]

-

Cyclization: The intramolecular

-amine attacks the isocyanate carbon, forming the cyclic urea (imidazolidinone).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Why this route?

-

Stereoretention: The migration of the chiral carbon occurs with retention of configuration, ensuring the (S)-enantiomer purity.[1]

-

Atom Economy: The leaving group is

(conceptually) or bromide, and the cyclization is intramolecular, favoring high yields.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Figure 2: Mechanistic flow of the Hofmann rearrangement synthesis route.

Experimental Protocols

Synthesis of (S)-2-oxoimidazolidine-4-carboxylic acid

Note: This protocol is adapted for high-purity applications.

Reagents:

-

L-Asparagine monohydrate (15.0 g, 0.1 mol)[1]

-

Sodium hypochlorite (commercial bleach) or Bromine (

)ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Hydrochloric acid (HCl) for neutralization[1]

Step-by-Step Methodology:

-

Preparation of Hypobromite/Hypochlorite Solution:

-

Dissolve NaOH (8.0 g) in water (100 mL) and cool to 0°C in an ice bath.

-

Critical: Slowly add Bromine (16.0 g) or equivalent active chlorine bleach dropwise, maintaining temperature <5°C to prevent disproportionation into bromate/chlorate.[1]

-

-

Amide Oxidation:

-

Add L-Asparagine monohydrate (15.0 g) to the cold hypohalite solution in one portion.

-

Stir vigorously at 0°C for 30 minutes. The solution will turn yellow/orange.

-

-

Rearrangement & Cyclization:

-

Heat the reaction mixture to 50–60°C on a water bath for 1 hour.

-

Observation: Evolution of gas (

byproducts) indicates the rearrangement is proceeding. The solution should become colorless.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-

-

Isolation:

-

Cool the mixture to room temperature.

-

Acidify carefully with concentrated HCl to pH ~2.0.[1]

-

Causality: Acidification protonates the carboxylate, reducing solubility in cold water and inducing precipitation.[1]

-

Concentrate the solution under reduced pressure if no precipitate forms immediately (OIC is moderately water-soluble).[1]

-

Recrystallize from water/methanol to yield white crystals.

-

Characterization & Self-Validation

To ensure the protocol worked, verify the following physicochemical markers:

| Property | Expected Value | Validation Method |

| Appearance | White crystalline powder | Visual Inspection |

| Melting Point | 184–186°C (decomposes) | Capillary Melting Point |

| NMR Spectroscopy | ||

| NMR Spectroscopy | ||

| TLC ( | ~0.4 (n-BuOH:AcOH:H2O 4:1:[4][5][6]1) | Ninhydrin stain (Weak/Slow) |

Self-Validation Checkpoint: The disappearance of the starting material (L-Asn) signals and the appearance of the downfield Urea Carbonyl signal at ~162 ppm in

Applications in Drug Discovery[1][8]

Peptidomimetics and BACE-1 Inhibition

OIC is extensively used to synthesize inhibitors of Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE-1) , a target for Alzheimer's disease.[1]

-

Mechanism: The cyclic urea acts as a transition-state mimetic.[1] By constraining the backbone, it reduces the entropic penalty of binding to the enzyme's active site.

-

Design Strategy: The carboxylic acid is often converted to an amide or transition-state isostere (like a hydroxyethylamine) to interact with the catalytic aspartic acid dyad of BACE-1.[1]

Chiral Auxiliary

Due to the rigid stereocenter at C4, OIC derivatives can induce stereoselectivity in attached side-chains during alkylation reactions, acting similarly to Evans' oxazolidinones but with different solubility and electronic profiles.[1]

References

-

MDPI. (2018).[1] (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: Conformational Analysis. Molbank.[1] Retrieved from [Link][1][4][7]

-

PubChem. (2025).[1] (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

Matrix Fine Chemicals. (2025).[1] (4S)-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID Product Data. Retrieved from [Link][1][4][8][9]

-

Organic Chemistry Data. (2022). Bordwell pKa Table (Acidity in Water/DMSO). Retrieved from [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid [mdpi.com]

- 4. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 5. 2-Aminothiazoline-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid | C5H8N2O3 | CID 57974131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Scalable Synthesis of (S)-2-Oxoimidazolidine-4-Carboxylic Acid from L-Asparagine

This Application Note is structured to provide a rigorous, scalable, and scientifically grounded protocol for the synthesis of (S)-2-oxoimidazolidine-4-carboxylic acid (OICA) from L-Asparagine.

Executive Summary

(S)-2-oxoimidazolidine-4-carboxylic acid (OICA) is a critical chiral scaffold in drug discovery, serving as a structural analogue to pyroglutamic acid and a precursor for beta-lactam antibiotics, protease inhibitors, and peptide mimetics. While direct oxidative cyclization of asparagine is theoretically possible, it often suffers from low yields and purification challenges.

This guide details a robust Two-Stage Synthesis Protocol that ensures high enantiomeric purity (>99% ee) and scalability.

-

Stage 1: Hofmann Rearrangement of L-Asparagine to L-2,3-Diaminopropionic Acid (L-DAP).

-

Stage 2: Carbonylative Cyclization of L-DAP to OICA using Triphosgene (BTC).

Mechanistic Insight & Pathway

The transformation relies on the retention of stereochemistry during the Hofmann rearrangement and the subsequent thermodynamic stability of the 5-membered urea ring.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway from L-Asparagine to (S)-2-oxoimidazolidine-4-carboxylic acid via Hofmann rearrangement and subsequent carbonylation.

Experimental Protocol

Materials & Reagents

| Component | Grade | Role |

| L-Asparagine Monohydrate | >99% (HPLC) | Starting Material |

| Sodium Hypochlorite (NaOCl) | 10-13% soln | Oxidant (Hofmann) |

| Sodium Hydroxide (NaOH) | Pellets/5M | Base |

| Triphosgene (BTC) | 99% | Carbonyl Source (Solid Phosgene Equivalent) |

| Tetrahydrofuran (THF) | Anhydrous | Solvent (Cyclization) |

| Dowex 50W X8 | H+ Form | Purification (Ion Exchange) |

Stage 1: Synthesis of L-2,3-Diaminopropionic Acid (L-DAP)

Principle: The side-chain amide of L-asparagine is converted to a primary amine via the Hofmann rearrangement. Retention of configuration at the

Protocol:

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve L-Asparagine monohydrate (15.0 g, 0.1 mol) in 4M NaOH (100 mL) . Cool the solution to -5°C using an ice-salt bath.

-

Oxidation: Dropwise add Sodium Hypochlorite solution (10-13% active Cl, 0.11 mol) over 30 minutes. Maintain internal temperature < 0°C .

-

Critical Check: The solution yields a yellow color indicating N-chloro intermediate formation.

-

-

Rearrangement: Once addition is complete, heat the reaction mixture rapidly to 60°C and hold for 1 hour.

-

Observation: Vigorous evolution of gas (

, -

Color Change: Solution turns from yellow to colorless/pale orange.

-

-

Decarboxylation & Hydrolysis: Reflux the solution at 90°C for 30 minutes to ensure complete hydrolysis of the isocyanate intermediate to the amine.

-

Isolation (Ion Exchange):

-

Cool to room temperature (RT) and neutralize to pH 7 with HCl.

-

Load the solution onto a column containing Dowex 50W X8 (H+ form) .

-

Wash with distilled water (remove inorganic salts).

-

Elute L-DAP with 2M NH4OH .

-

Concentrate the ninhydrin-positive fractions in vacuo to yield crude L-DAP as a white solid.

-

Yield Target: 60-75%.

-

Stage 2: Cyclization to (S)-2-Oxoimidazolidine-4-Carboxylic Acid

Principle: L-DAP reacts with Triphosgene (a safer, solid substitute for phosgene) under basic conditions to insert the carbonyl group, closing the 5-membered ring.

Protocol:

-

Dissolution: Dissolve L-DAP (10.4 g, 0.1 mol) in Water (50 mL) and THF (50 mL) . Add NaOH (8.0 g, 0.2 mol) to deprotonate the amino groups.

-

Cyclization: Cool the mixture to 0°C . Dissolve Triphosgene (9.8 g, 0.033 mol) in THF (20 mL) and add it dropwise to the reaction mixture over 45 minutes.

-

Safety Note: Perform in a fume hood. Triphosgene generates phosgene in situ.

-

pH Control: Maintain pH > 9 by adding dilute NaOH if necessary during addition.

-

-

Reaction: Allow the mixture to warm to RT and stir for 3 hours. Monitor by TLC (disappearance of diamine) or LC-MS.

-

Workup:

-

Acidify the solution to pH 2.0 using concentrated HCl.[1]

-

Evaporate THF under reduced pressure.

-

The aqueous residue is passed through a cation exchange resin (Dowex 50W).[2] The product (an acid) will not bind strongly or can be separated from unreacted diamine (which binds).

-

Alternatively, for high purity: Continuously extract the acidic aqueous layer with Ethyl Acetate or Acetonitrile (requires salting out).

-

-

Crystallization: Recrystallize the crude residue from Water/Ethanol or Acetonitrile .

-

Product: White crystalline solid.

-

Melting Point: 182–184°C (Lit. value).

-

Process Control & Data Analysis

Workflow Diagram

Figure 2: Operational workflow for the two-stage synthesis.

Characterization Table

| Test | Expected Result | Method |

| Appearance | White crystalline powder | Visual |

| Melting Point | 182 - 184°C | Capillary Method |

| Specific Rotation | Polarimetry | |

| 1H NMR (D2O) | 400 MHz NMR | |

| Mass Spec | [M-H]- = 129.03 m/z | ESI-MS (Negative Mode) |

Troubleshooting & Optimization

-

Low Yield in Stage 1:

-

Cause: Incomplete rearrangement or over-oxidation.

-

Fix: Ensure temperature is strictly kept < 0°C during NaOCl addition. Use freshly titrated NaOCl.

-

-

Racemization:

-

Cause: High pH at high temperature for extended periods.

-

Fix: Quench the Hofmann reaction immediately after gas evolution ceases.

-

-

Safety (Triphosgene):

-

Alternative: For a "greener" approach, Urea can be used instead of Triphosgene. Melt L-DAP with Urea at 130-150°C. However, yields are typically lower (40-50%) and purification is more difficult due to polymerization byproducts.

-

References

-

Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI Molbank, 2024 .

- Context: Describes the cyclization of the methyl-analog of DAP using phosgene/bicarbonate, establishing the protocol for the ring closure.

-

Hofmann Rearrangement. Wikipedia.

-

Preparation of L-2-oxoimidazolidine-4-carboxylic acid. ChemicalBook / Patent CN104592146A (Analogous).

- Context: Industrial context for similar cyclic amino acid deriv

-

Mechanism of Action of Sodium Hypochlorite. SciELO.

-

Context: Mechanistic details on the interaction of hypochlorite with amino acids.[5]

-

Sources

Application Note: High-Purity Recrystallization of (S)-2-Oxoimidazolidine-4-carboxylic Acid

Abstract

(S)-2-oxoimidazolidine-4-carboxylic acid (CAS: 41371-53-3), a cyclic urea derivative of L-asparagine, is a critical chiral building block in the synthesis of BACE-1 inhibitors, immunomodulators, and organic electronic materials. Its purification is often complicated by the presence of inorganic salts and unreacted amino acid precursors arising from the Hofmann rearrangement synthesis route. This guide details a self-validating recrystallization protocol using water as the primary solvent system. This method exploits the compound's steep solubility-temperature gradient in aqueous media to achieve purities exceeding 99% while effectively rejecting inorganic contaminants.

Compound Profile & Physicochemical Basis[1][2][3][4][5][6][7]

Understanding the solute-solvent interaction is the prerequisite for a successful crystallization. The "moderate" solubility of OIC in water at ambient temperatures, contrasted with its high solubility at elevated temperatures, creates the ideal thermodynamic drive for high-yield recovery.

| Property | Specification | Notes |

| Compound Name | (S)-2-oxoimidazolidine-4-carboxylic acid | Also known as L-2-oxo-4-imidazolidinecarboxylic acid |

| CAS Number | 41371-53-3 | Distinct from Thiazolidine (S-analog) and Oxazolidine (O-analog) variants |

| Molecular Formula | C₄H₆N₂O₃ | MW: 130.10 g/mol |

| Melting Point | 184–186 °C (dec.)[1][2][3] | Decomposes upon melting; precise control required during MP determination [1][2] |

| Solubility (25°C) | Water: ~30 mg/mL | "Moderate" - Ideal for crystallization |

| Solubility (Hot) | Water: High | Allows for minimal solvent volume |

| Alternative Solvents | Methanol, Ethanol | "Good" solubility [3]. Poor candidates for single-solvent crystallization due to yield loss |

Thermodynamic Rationale

The purification strategy relies on the Temperature-Dependent Solubility Differential (ΔS/ΔT) .

-

Water is selected because OIC exhibits a steep solubility curve in aqueous media. At 95°C, the lattice energy is overcome by hydration, allowing high loading. Upon cooling to 4°C, the solubility drops to <30 mg/mL, forcing the excess solute to crystallize in a highly ordered, pure lattice.

-

Impurity Rejection: Common synthetic byproducts (e.g., NaCl, NaBr, unreacted L-asparagine) have different solubility profiles. Inorganic salts remain dissolved in the aqueous mother liquor even at 4°C, ensuring their effective removal during filtration.

Experimental Protocol: Aqueous Recrystallization

Reagents & Equipment[3][6][9][10]

-

Crude OIC: (Typically obtained via Hofmann rearrangement of L-asparagine).

-

Solvent: Deionized (DI) Water (Type II or better).

-

Wash Solvent: Ice-cold DI Water (0–2°C).

-

Equipment: Jacketed glass reactor or Erlenmeyer flask, magnetic stirrer/overhead stirrer, vacuum filtration setup (Buchner funnel), heating bath.

Step-by-Step Methodology

Phase 1: Dissolution

-

Charge: Place 10.0 g of crude (S)-2-oxoimidazolidine-4-carboxylic acid into a 250 mL flask.

-

Solvent Addition: Add 80–100 mL of DI water.

-

Note: Start with a ratio of ~8-10 mL water per gram of crude. This volume may need adjustment based on the specific impurity profile of the crude batch.

-

-

Heating: Heat the suspension to 90–95°C with vigorous stirring.

-

Critical Control Point: Do not boil aggressively to dryness. If the solid does not completely dissolve at 95°C, add small aliquots (5 mL) of hot water until a clear solution is obtained.

-

Observation: If a small amount of insoluble material persists (dust, silica, charred byproducts), proceed to hot filtration.

-

Phase 2: Hot Filtration (Clarification)

-

Filtration: While maintaining the temperature >85°C, filter the solution through a pre-heated glass frit or a fluted filter paper into a clean, pre-heated receiving flask.

-

Why: This removes mechanical impurities and insoluble byproducts that can act as heteronuclei for lower-quality crystals.

-

Phase 3: Controlled Crystallization

-

Slow Cooling: Allow the clear filtrate to cool to room temperature (20–25°C) undisturbed or with very slow stirring (approx. 30–50 RPM) over 2–3 hours.

-

Final Chilling: Once at room temperature, transfer the flask to an ice bath (0–4°C) and hold for 1–2 hours to maximize yield.

Phase 4: Isolation & Washing

-

Filtration: Collect the white crystalline precipitate via vacuum filtration.

-

Displacement Wash: Wash the filter cake with 2 × 10 mL of ice-cold (0°C) water .

-

Caution: Do not use ethanol or methanol for washing, as the compound has "good solubility" in these alcohols [3], which would lead to significant yield loss. Use only minimal ice-cold water to displace the mother liquor containing the dissolved salts.

-

-

Deliquoring: Maintain vacuum for 10–15 minutes to remove bulk solvent.

Phase 5: Drying

-

Drying: Transfer the wet cake to a vacuum oven. Dry at 45–50°C under reduced pressure (-0.08 MPa or lower) for 12–24 hours.

-

Validation: Dry until constant weight is achieved. Ensure temperature does not exceed 60°C to prevent thermal stress/degradation.

-

Process Workflow Visualization

Figure 1: Process flow diagram for the aqueous recrystallization of (S)-2-oxoimidazolidine-4-carboxylic acid.

Analytical Validation & Troubleshooting

To ensure the protocol's integrity, the final product must be validated against the following specifications.

| Parameter | Acceptance Criteria | Method | Troubleshooting |

| Appearance | White to off-white crystalline powder | Visual | If yellow/brown, repeat recrystallization or treat with activated carbon during hot filtration. |

| Melting Point | 184–186 °C (dec.)[1][2][3] | Capillary Method | Lower MP indicates solvent occlusion or salt contamination. Dry longer or wash more thoroughly. |

| Purity | > 98.5% | HPLC / qNMR | Impurities may include unreacted L-asparagine. |

| Chiral Purity | Enantiomeric Excess (ee) > 99% | Chiral HPLC / Polarimetry | Verify specific rotation against a standard. Avoid excessive heating (>100°C) to prevent racemization. |

Common Pitfalls

-

Yield Loss: Washing with ethanol or methanol will dissolve the product. Stick to ice-cold water.

-

Incomplete Precipitation: If yield is low (<50%), the water volume was likely too high. Concentrate the mother liquor by rotary evaporation to half volume and re-cool to recover a second crop.

-

Salt Contamination: If the ash content is high, the washing step was insufficient. Ensure the filter cake is well-drained before washing to prevent channeling.

References

-

Sigma-Aldrich. (n.d.).[8] 2-Imidazolidone-4-carboxylic acid, 95% Product Specification. Retrieved from

-

ChemicalBook. (n.d.). 2-IMIDAZOLIDONE-4-CARBOXYLIC ACID Properties and Safety. Retrieved from

-

ChemShuttle. (n.d.). (S)-2-oxoimidazolidine-4-carboxylic acid Product Profile. Retrieved from

-

MDPI. (2018). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: Synthesis and Crystal Structure. (Analogous structural data). Retrieved from

Sources

- 1. 2-Imidazolidone-4-carboxylic acid 95 41371-53-3 [sigmaaldrich.com]

- 2. 2-IMIDAZOLIDONE-4-CARBOXYLIC ACID CAS#: 41371-53-3 [chemicalbook.com]

- 3. 2-Imidazolidone-4-carboxylic acid 95 41371-53-3 [sigmaaldrich.com]

- 4. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 5. CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid - Google Patents [patents.google.com]

- 6. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. (R)-(-)-2-Oxothiazolidine-4-carboxylic acid = 97 TLC, = 98 titration 19771-63-2 [sigmaaldrich.com]

Advanced Peptidomimetic Design: (S)-2-Oxoimidazolidine-4-Carboxylic Acid (OIC) Scaffolds

Executive Summary

The (S)-2-oxoimidazolidine-4-carboxylic acid (OIC) scaffold represents a critical structural motif in modern medicinal chemistry, serving as a conformationally constrained surrogate for Asparagine (Asn) or Proline (Pro). Unlike flexible linear peptides, the OIC moiety introduces a rigid 5-membered cyclic urea backbone that locks the

This application note provides a definitive guide for incorporating OIC into peptidomimetics. We detail the mechanistic rationale for its use, a robust synthesis protocol starting from cost-effective L-Asparagine, and Solid-Phase Peptide Synthesis (SPPS) strategies to overcome the steric challenges associated with coupling to this secondary amine.

Structural Rationale & Mechanism

Conformational Constraint

In native peptides, the rotation around the N-

-

Proline Analogy: Like Proline, OIC is a secondary amino acid that kinks the peptide chain.

-

Hydrogen Bonding: Unlike Proline, the OIC ring contains a urea functionality (NH-CO-NH). The

proton acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, allowing the scaffold to participate actively in intra- and intermolecular networks, often mimicking the

Pharmacokinetic Advantages

-

Proteolytic Stability: The cyclic urea creates a non-canonical peptide bond that is unrecognized by most endopeptidases.

-

Bioavailability: The reduction in solvent-accessible surface area (polar surface area) due to intramolecular H-bonding can improve membrane permeability.

Visualizing the Design Logic

Figure 1: Workflow for transitioning from a native peptide hit to an OIC-based peptidomimetic lead.

Protocol 1: Synthesis of Fmoc-OIC-OH Building Block

While OIC derivatives can be formed on-resin via cyclization of diaminopropionic acid (Dap), the highest purity and control are achieved by synthesizing the Fmoc-OIC-OH building block in solution using a Hofmann rearrangement of L-Asparagine.

Reaction Scheme

Precursor: Z-L-Asn-OH (N-benzyloxycarbonyl-L-asparagine)

Reagent: PIDA (Iodobenzene diacetate) or NaOBr (Sodium Hypobromite)

Mechanism: The side-chain primary amide undergoes Hofmann rearrangement to an isocyanate, which is intramolecularly trapped by the

Materials

-

Starting Material: Z-L-Asn-OH (10 mmol)

-

Oxidant: Iodobenzene diacetate (PIDA) (11 mmol) - Preferred over Bromine for safety and yield.

-

Solvent: Ethyl Acetate (EtOAc) / Acetonitrile (MeCN) / Water mixture (2:2:1)

-

Base: No external base required for PIDA method (or mild NaHCO3 if pH adjustment needed).

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, suspend Z-L-Asn-OH (2.68 g, 10 mmol) in a mixture of EtOAc (20 mL), MeCN (20 mL), and water (10 mL).

-

Rearrangement: Add PIDA (3.54 g, 11 mmol) in one portion at room temperature. Stir the mixture for 4–6 hours.

-

Checkpoint: The solution should become clear as the reaction proceeds. Monitor by TLC (or LC-MS) for the disappearance of the starting material (

) and appearance of the cyclic urea (

-

-

Workup: Concentrate the organic solvents under reduced pressure. The aqueous residue is acidified to pH 2 with 1N HCl and extracted with EtOAc (3 x 30 mL).

-

Isolation: Dry the combined organic layers over

, filter, and concentrate. The crude Z-OIC-OH often precipitates as a white solid. Recrystallize from EtOAc/Hexane. -

Protecting Group Switch (Z to Fmoc):

-

Hydrogenolysis: Dissolve Z-OIC-OH in MeOH with 10% Pd/C. Hydrogenate (1 atm) for 2 hours to yield H-OIC-OH (free amine).

-

Fmoc Protection: Suspend H-OIC-OH in 10%

. Add Fmoc-OSu (1.1 eq) in Dioxane dropwise at 0°C. Stir overnight. Acidify and extract to obtain Fmoc-OIC-OH .

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with OIC

Incorporating OIC into a peptide chain presents a specific challenge: coupling the next amino acid to the secondary amine (

Critical Parameters Table

| Parameter | Standard Residue (e.g., Ala) | OIC Residue |

| Coupling Reagent | HBTU or DIC/Oxyma | HATU or PyBrOP (High reactivity required) |

| Coupling Time | 30 - 60 mins | 2 - 4 hours (Double coupling recommended) |

| Base | DIPEA (2-3 eq) | DIPEA (4 eq) or TMP (Collidine) |

| Monitoring | Kaiser Test (Blue = Free amine) | Chloranil Test or p-Nitrophenol (Secondary amine detection) |

SPPS Workflow Diagram

Figure 2: SPPS cycle highlighting the critical bottleneck at the OIC secondary amine coupling.

Detailed Coupling Protocol (OIC as the Acceptor)

This protocol assumes the Fmoc-OIC residue is already attached to the resin and deprotected (exposing the secondary ring amine).

-

Activation: Dissolve the incoming Fmoc-Amino Acid (5 eq) and HATU (4.9 eq) in minimum dry DMF.

-

Base Addition: Add HOAt (5 eq) and DIPEA (10 eq). Note: HOAt is preferred over HOBt for sterically demanding couplings.

-

Reaction: Add the activated mixture to the resin. Shake/vortex for 3 hours at room temperature.

-

Optimization: For extremely difficult couplings (e.g., adding a bulky hydrophobic residue like Val or Ile), perform the reaction at 50°C using microwave-assisted SPPS (20W, 10 mins).

-

-

Double Coupling: Drain the vessel and repeat the coupling step with fresh reagents for another 2 hours.

-

Capping: After coupling, perform an acetylation step (

/DIPEA) to cap any unreacted OIC amines to prevent deletion sequences.

Case Study: Design of an RGD Integrin Antagonist

Objective: Develop a potent antagonist for the

Design Strategy: The native RGD sequence is flexible. To increase potency, the "Gly" residue, which usually facilitates the turn, is replaced by the OIC scaffold. This forces the Arg and Asp side chains into a specific spatial orientation (pharmacophore) that matches the receptor binding pocket.

Sequence: Cyclo[Arg-OIC -Asp-D-Phe-Val]

-

Scaffold Role: OIC replaces Glycine.

-

Geometry: The OIC ring enforces a

-turn centered at the OIC residue, positioning the -

Synthesis Note: The linear precursor is synthesized on 2-Chlorotrityl chloride resin (anchored via Asp side chain or Val). Cyclization is performed in solution (Head-to-Tail) using dilute conditions to favor intramolecular reaction.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |